molecular formula C14H10BrClO B1292330 4-Bromo-3'-chloro-4'-methylbenzophenone CAS No. 951890-90-7

4-Bromo-3'-chloro-4'-methylbenzophenone

Cat. No.: B1292330
CAS No.: 951890-90-7
M. Wt: 309.58 g/mol
InChI Key: QSGFYBWAGHTYHJ-UHFFFAOYSA-N
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Description

4-Bromo-3'-chloro-4'-methylbenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 4-position of one phenyl ring and a chlorine atom and methyl group at the 3' and 4' positions of the second phenyl ring, respectively. Benzophenones of this class are commonly employed as intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .

Properties

IUPAC Name

(4-bromophenyl)-(3-chloro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGFYBWAGHTYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-4’-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Bromination: The bromination of the benzene ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Chlorination: The chlorination step involves the use of chlorine gas or thionyl chloride (SOCl2) to introduce the chlorine atom.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-chloro-4’-methylbenzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: These reactors allow for better control of reaction parameters and improved safety.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-4’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-3’-chloro-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-methylbenzophenone involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
This compound* Not available C₁₄H₁₀BrClO 297.35 Br (4), Cl (3'), CH₃ (4') Solid (inferred)
2-Bromo-3'-chloro-4'-methylbenzophenone 331-62-4 C₁₄H₁₀BrClO 297.35 Br (2), Cl (3'), CH₃ (4') Solid
4-Bromo-3'-fluoro-4'-methylbenzophenone 844879-18-1 C₁₄H₁₀BrFO 293.13 Br (4), F (3'), CH₃ (4') Solid
3-Chloro-4'-ethylbenzophenone Not available C₁₅H₁₃ClO 244.71 Cl (3), CH₂CH₃ (4') Liquid/Solid

Notes:

  • Positional isomerism: The bromine position (2 vs. 4) in 2-Bromo-3'-chloro-4'-methylbenzophenone versus the target compound affects electronic and steric properties. Para-substituted bromine (4-position) may enhance resonance stabilization compared to ortho-substituted analogs .
  • Alkyl substituents: Methyl and ethyl groups (e.g., 3-Chloro-4'-ethylbenzophenone) influence lipophilicity and solubility in organic solvents .

Biological Activity

4-Bromo-3'-chloro-4'-methylbenzophenone is an organic compound with the molecular formula C14H10BrClOC_{14}H_{10}BrClO. It is a derivative of benzophenone, characterized by the presence of bromine and chlorine substituents along with a methyl group. This unique substitution pattern influences its biological activity, particularly in photochemical reactions and potential interactions with various biological targets.

The synthesis of this compound often involves multiple steps, typically starting from benzoyl chloride and biphenyl through Friedel-Crafts acylation. This method yields a compound that exhibits distinct physical and chemical properties due to its halogen and alkyl groups, which enhance its reactivity in various chemical environments.

Biological Activity

The biological activity of this compound is primarily associated with its potential interactions with biological molecules. Its halogen substituents can enhance lipophilicity, affecting absorption and distribution within biological systems.

Key Findings on Biological Activity:

  • Photochemical Properties : The compound has been studied for its photoreduction capabilities, yielding a quantum efficiency of 7.75% when exposed to UV light at 350 nm. This property suggests potential applications in photochemical reactions.
  • Reactivity : The electrophilic nature of the halogen substituents may facilitate interactions with enzymes and receptors, indicating pharmacological potential. However, specific studies on the mechanisms of action remain limited.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-chlorophenolContains bromine and chlorineLacks a carbonyl, affecting reactivity
4-Bromo-3-methylphenolSimilar halogen substitutionsDifferent methyl group positioning
4-Chloro-3-methylbenzophenoneLacks bromine substitutionFocuses on chlorine effects
4-Bromo-4'-methoxybenzophenoneContains methoxy group instead of chlorineAlters electronic properties significantly

Case Studies

While extensive research specifically on this compound is limited, related studies provide insights into its potential applications:

  • Photoreduction Studies : In a quantitative study involving photoreduction, the compound was subjected to UV irradiation, demonstrating significant reactivity that could be harnessed in synthetic applications.
  • Biochemical Pathways : Interaction studies indicate that compounds with similar structures may influence metabolic processes through enzyme inhibition or receptor modulation, although direct evidence for this compound is still emerging.

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